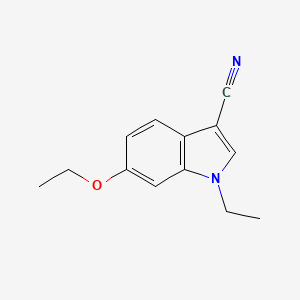

6-ethoxy-1-ethyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1-ethylindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-15-9-10(8-14)12-6-5-11(16-4-2)7-13(12)15/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVYYUWJIIZYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)OCC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469130 | |

| Record name | 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876733-15-2 | |

| Record name | 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 6 Ethoxy 1 Ethyl 1h Indole 3 Carbonitrile

Historical and Contemporary Approaches to Indole-3-carbonitrile Synthesis

The synthesis of the indole-3-carbonitrile scaffold is rooted in a rich history of chemical discovery, complemented by a continuous evolution of modern techniques aimed at improving efficiency, selectivity, and environmental compatibility.

Historically, the Fischer indole (B1671886) synthesis , discovered by Emil Fischer in 1883, stands as one of the most significant and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) and an aldehyde or ketone. thermofisher.comwikipedia.orgnih.gov The choice of acid catalyst, ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride, is crucial for the reaction's success. wikipedia.org Other classical named reactions that have contributed to the indole synthesis toolkit include the Batcho-Leimgruber , Reissert , Nenitzescu , and Bartoli syntheses, each offering different routes from various starting materials. rsc.orgbhu.ac.inbeilstein-journals.orgirjmets.comrsc.org

The introduction of the 3-carbonitrile group has been traditionally achieved through multi-step sequences. A common method involves the conversion of an indole-3-carboxaldehyde (B46971) to an aldoxime using hydroxylamine (B1172632), followed by dehydration to yield the nitrile. google.comorgsyn.org

Contemporary approaches have been revolutionized by transition-metal catalysis, particularly with palladium. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck reactions, have enabled the construction of highly substituted indoles with great precision. mdpi.comnih.gov Furthermore, modern methods focus on direct C-H functionalization and cyanation, which avoid the need for pre-functionalized starting materials, thereby increasing atom economy. acs.orgnih.gov The development of multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the product, represents a significant advancement in efficiency, reducing the need for intermediate purification steps. researchgate.netrsc.org Green chemistry principles are also increasingly influential, promoting the use of microwave irradiation, aqueous media, and reusable catalysts to create more sustainable synthetic pathways. tandfonline.comresearchgate.netopenmedicinalchemistryjournal.com

Targeted Synthesis of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile: Direct and Multi-Step Pathways

Constructing this compound can be envisioned through several strategic multi-step pathways, leveraging the foundational reactions of indole chemistry.

A plausible and robust multi-step approach would likely begin with a Fischer indole synthesis . This pathway would start with the reaction of (4-ethoxyphenyl)hydrazine (B3021012) with a suitable carbonyl compound to form the 6-ethoxyindole core. The subsequent steps would involve N-alkylation and C3-cyanation.

Proposed Multi-Step Synthesis:

Step 1: Fischer Indole Synthesis: Reaction of (4-ethoxyphenyl)hydrazine with a pyruvate (B1213749) derivative, followed by cyclization under acidic conditions to yield a 6-ethoxyindole-2-carboxylate intermediate.

Step 2: N-Ethylation: The nitrogen of the indole ring can be alkylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). bhu.ac.in This step forms the 1-ethyl-6-ethoxyindole scaffold.

Step 3: Functional Group Conversion and Cyanation: The ester at the C2 position would likely be removed or converted. A more direct approach to the 3-carbonitrile would be to start from 6-ethoxy-1-ethyl-1H-indole. This intermediate could then undergo Vilsmeier-Haack formylation to introduce an aldehyde at the C3 position, which is then converted to the nitrile. A classical route for this conversion is the reaction with hydroxylamine to form the oxime, followed by dehydration with reagents like acetic anhydride (B1165640) or thionyl chloride. google.com

An alternative, more direct pathway could involve the late-stage cyanation of a pre-formed 6-ethoxy-1-ethyl-1H-indole. Direct cyanation of an indole at the C3 position can be achieved using various cyanating agents, including zinc cyanide with a palladium catalyst or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov

A potential Sonogashira coupling approach could also be employed, as demonstrated in the synthesis of other 2-alkynyl indole-3-carbonitriles. acs.org This would involve coupling an appropriate terminal alkyne with a 2-iodo-indole-3-carbonitrile derivative, although this is less direct for the target compound which lacks a C2 substituent.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The efficiency of any proposed synthesis for this compound is highly dependent on the careful optimization of reaction parameters.

Catalyst Systems and Ligand Effects in this compound Formation

In modern synthetic routes, particularly those involving cross-coupling for C-C or C-CN bond formation, the choice of catalyst and ligands is paramount.

For a potential palladium-catalyzed cyanation at the C3 position, catalyst systems like Pd(Cl)₂(PPh₃)₂ or other Pd(0) and Pd(II) sources would be investigated. acs.org The addition of a co-catalyst, such as copper(I) iodide (CuI), is often beneficial, especially in Sonogashira-type couplings. nih.gov The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. Simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are common, but more complex ligands could be employed to improve yield and selectivity. mdpi.commdpi.com For Fischer indole synthesis, the catalyst is typically a Brønsted or Lewis acid. wikipedia.org The strength and type of acid can influence the regioselectivity, especially when using unsymmetrical ketones. thermofisher.comyoutube.com

| Reaction Type | Catalyst System | Ligand (if applicable) | Role of Catalyst/Ligand | Representative Citation(s) |

| Fischer Indole Synthesis | H₂SO₄, PPA, HCl | N/A | Promotes hydrazone tautomerization and acs.orgacs.org-sigmatropic rearrangement. | thermofisher.com, wikipedia.org |

| Fischer Indole Synthesis | ZnCl₂, BF₃·OEt₂ | N/A | Lewis acid activation of the carbonyl group and cyclization. | wikipedia.org |

| Palladium Cross-Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, QuinoxP* | Facilitates oxidative addition, transmetalation, and reductive elimination steps. | mdpi.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Pd activates the halide; Cu promotes alkyne coupling. | acs.org, nih.gov |

Solvent Effects and Reaction Medium Engineering for this compound Synthesis

The reaction solvent can dramatically influence reaction rates, yields, and even the course of a reaction. In the synthesis of indole derivatives, a range of solvents is employed depending on the specific transformation.

For N-alkylation and many coupling reactions, polar aprotic solvents such as dimethylformamide (DMF) , acetonitrile (MeCN) , and tetrahydrofuran (THF) are frequently used. acs.orgmdpi.com They are effective at dissolving the various reactants and reagents involved. The Fischer indole synthesis is often carried out in alcohols like ethanol (B145695) or in glacial acetic acid. nih.govorgsyn.org The acidity of the medium itself can be the catalyst. orgsyn.org

Modern "reaction medium engineering" emphasizes the use of greener solvents. For indole synthesis, protocols using water or ionic liquids have been developed. openmedicinalchemistryjournal.comresearchgate.net These approaches are not only environmentally benign but can sometimes offer unique reactivity and simplified product work-up. researchgate.net

| Reaction Step (Analogous) | Solvent(s) | Observation/Rationale | Representative Citation(s) |

| N-Alkylation | DMF, THF | Polar aprotic, effectively solubilizes indole anion and alkyl halide. | bhu.ac.in |

| Fischer Indole Synthesis | Glacial Acetic Acid, Ethanol | Acts as both solvent and acidic catalyst. | orgsyn.org |

| Sonogashira Coupling | Acetonitrile, DMF / Triethylamine | Acetonitrile/DMF as the main solvent; Et₃N acts as both base and solvent. | acs.org |

| One-Pot Synthesis | Dimethoxyethane (DME) | Suitable for multi-step sequences involving reducing agents and bases. | mdpi.com |

| Green Synthesis | Water, Ethanol/Water | Environmentally benign; can facilitate catalyst activity and simplify purification. | researchgate.net |

Temperature, Pressure, and Stoichiometry Optimization for this compound

Optimizing temperature, pressure, and reactant stoichiometry is fundamental to maximizing yield and minimizing side products.

Temperature: Fischer indole syntheses often require elevated temperatures, typically refluxing in the chosen solvent, to drive the cyclization and elimination steps. nih.gov Palladium-catalyzed coupling reactions are also frequently heated, with temperatures ranging from ambient to over 100 °C, depending on the reactivity of the substrates. acs.org However, some modern catalytic systems are designed to operate efficiently at room temperature.

Pressure: Most indole syntheses are conducted at atmospheric pressure. The use of microwave irradiation, a form of "green" heating, can lead to rapid temperature and pressure increases in a sealed vessel, dramatically shortening reaction times. tandfonline.com

Stoichiometry: The molar ratios of reactants and reagents are critical. In cross-coupling reactions, the amount of the palladium catalyst is usually low (e.g., 5 mol %), while the base (e.g., triethylamine) is often used in excess (e.g., 3 equivalents) to neutralize the acid generated during the reaction. nih.govacs.org In a one-pot synthesis of 1-alkoxyindoles, the reducing agent (SnCl₂·2H₂O) was used in excess (3.3 eq), as were the base (DBU, 10 eq) and alkylating agents (2.0 eq) to drive the reactions to completion. mdpi.com Adjusting the ratio of substrates can also improve yields, for instance, by using a slight excess of one reactant to ensure the complete consumption of a more valuable one. acs.org

Novel and Sustainable Synthetic Protocols for this compound

The development of novel and sustainable synthetic methods is a major focus in modern organic chemistry. These principles could be readily applied to the synthesis of this compound.

A multi-component reaction (MCR) strategy could be designed to construct the core structure in a single, highly efficient step. For example, an innovative two-step, one-pot reaction has been developed from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core, which could be adapted for this target. rsc.org

Green chemistry approaches offer significant advantages. researchgate.net The use of microwave-assisted synthesis could drastically reduce reaction times for steps like the Fischer cyclization or cross-coupling, often leading to higher yields and cleaner reaction profiles. tandfonline.com Performing reactions in environmentally benign solvents like water or deep eutectic solvents is another key strategy. researchgate.net For instance, Knoevenagel condensations, a reaction type that can be involved in building side chains or other heterocyclic systems onto the indole core, have been successfully performed in aqueous media. researchgate.net

The development of heterogeneous or reusable catalysts is also central to sustainable synthesis. Using a solid-supported acid catalyst for a Fischer synthesis or a recoverable palladium nanocatalyst for a cyanation step would simplify product purification and reduce chemical waste, aligning with the principles of green and sustainable chemistry. openmedicinalchemistryjournal.com

Isolation and Advanced Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product with high purity. The chosen techniques depend on the synthetic route employed and the nature of the impurities present. Standard procedures include aqueous work-up, extraction, crystallization, and chromatography. amazonaws.comtnstate.edu

Following the synthesis, the initial isolation typically involves quenching the reaction and removing the solvent, often under reduced pressure. google.comorgsyn.org The resulting residue is then subjected to an aqueous work-up. This may involve adding water to dissolve inorganic salts, followed by extraction of the target compound into an organic solvent immiscible with water, such as ethyl acetate. google.comtnstate.edu The combined organic layers are subsequently washed with water or brine to remove residual water-soluble impurities, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated in vacuo to yield the crude product. amazonaws.comtnstate.edumdpi.com

For further purification, several advanced techniques can be employed.

Recrystallization is a highly effective method for purifying solid indole derivatives. google.comorgsyn.org The crude product is dissolved in a minimum amount of a hot solvent or a solvent mixture, such as ethyl acetate, ethanol, or acetone-hexane. google.comorgsyn.orgtnstate.edu As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration.

Column Chromatography is another widely used purification technique, particularly for separating compounds with similar polarities or when recrystallization is not effective. amazonaws.comresearchgate.netnih.gov The crude material is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A carefully selected solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, is passed through the column. amazonaws.comnih.gov By gradually increasing the polarity of the eluent (gradient elution), the components of the mixture are separated based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the desired compound. amazonaws.com

Sublimation can be used as a final purification step for certain stable, non-volatile compounds like indole-3-carbonitrile. orgsyn.org By heating the material under high vacuum, it transitions directly from a solid to a gas phase and then re-condenses as a pure solid on a cold surface, leaving non-volatile impurities behind. orgsyn.org

The following table summarizes common purification conditions used for analogous indole compounds.

| Technique | Solvent/Eluent System | Key Conditions | Outcome | Reference |

| Recrystallization | Ethyl Acetate | Dissolve in hot solvent, cool to crystallize | Orange crystals, m.p. 178-179 °C (for indole-3-carbonitrile) | google.com |

| Recrystallization | Acetone / Petroleum Ether | Dissolve and decolorize with activated carbon | High purity solid | orgsyn.org |

| Column Chromatography | Petroleum Ether / Ethyl Acetate (80:20) | Silica gel stationary phase | Purified solid product | nih.gov |

| Flash Column Chromatography | Hexane to 30% Ethyl Acetate in Hexane (Gradient) | Silica gel stationary phase | Separation of diastereomers/impurities | amazonaws.com |

| Extraction | Ethyl Acetate | Wash with water, brine; dry over Na₂SO₄ | Isolation of crude product from aqueous phase | google.comtnstate.edu |

| Sublimation | N/A | Heat under vacuum (1.5 mm Hg, 165-170 °C bath) | High purity crystalline sublimate | orgsyn.org |

Theoretical and Computational Investigations of 6 Ethoxy 1 Ethyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations on the Electronic Structure and Stability of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile

Quantum chemical calculations are indispensable for elucidating the intrinsic electronic properties, stability, and geometric structure of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into how the substituent groups—specifically the ethoxy, ethyl, and carbonitrile moieties—modulate the electronic characteristics of the parent indole (B1671886) scaffold in this compound.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetic Properties of this compound

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for accurately predicting the ground-state electronic structure of molecules. A standard computational protocol would involve utilizing a hybrid functional, such as the widely used B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). This combination allows for a comprehensive geometry optimization to determine the most stable conformation of this compound in the gas phase.

The optimization procedure seeks the geometry corresponding to the minimum energy on the potential energy surface. A subsequent vibrational frequency calculation is crucial to verify that this optimized structure is a true local minimum, which is confirmed by the absence of any imaginary frequencies. These calculations yield fundamental geometric parameters and key energetic properties of the molecule.

| Parameter | Value |

|---|---|

| Bond Length (C2-C3) | 1.39 Å |

| Bond Length (C3-C≡N) | 1.43 Å |

| Bond Length (N1-C2) | 1.38 Å |

| Bond Angle (N1-C2-C3) | 109.5° |

| Dihedral Angle (C5-C6-O-CH2) | 178.2° |

| Property | Value |

|---|---|

| Total Energy | -825.123 Hartrees |

| Dipole Moment | 4.5 Debye |

| Zero-point vibrational energy | 215.7 kcal/mol |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction of this compound

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is indicative of a molecule's electron-donating capability (nucleophilicity), whereas the LUMO's energy reflects its electron-accepting ability (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), serves as a reliable indicator of molecular stability; a wider gap suggests greater stability and reduced chemical reactivity.

For this compound, FMO analysis would involve mapping the spatial distribution of the HOMO and LUMO. It is anticipated that the electron-rich ethoxy group and the indole nitrogen would be the primary contributors to the HOMO. In contrast, the electron-withdrawing carbonitrile group would dominate the LUMO, highlighting its role in the molecule's electrophilic character.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 4.36 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites in this compound

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. This color-coded map is instrumental in identifying regions that are susceptible to electrophilic and nucleophilic attack. Areas of negative electrostatic potential, conventionally colored in shades of red, are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are the preferred sites for nucleophilic attack.

For this compound, the MEP surface would be expected to reveal significant negative potential around the nitrogen atom of the cyano group and the oxygen atom of the ethoxy group, marking them as primary sites for interacting with electrophiles. Regions of positive potential would likely be concentrated around the hydrogen atoms of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization in this compound

Natural Bond Orbital (NBO) analysis offers a detailed chemical interpretation of the wavefunction by translating delocalized molecular orbitals into localized orbitals that align with classical Lewis structures, such as bonds and lone pairs. A critical component of NBO analysis is the evaluation of donor-acceptor interactions, which are quantified by second-order perturbation theory (E(2)). The magnitude of E(2) reflects the strength of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, providing quantitative insight into phenomena like hyperconjugation and resonance stabilization.

In the case of this compound, significant E(2) energies would be anticipated for the delocalization of electron density from the lone pairs of the indole nitrogen and the ethoxy oxygen into the antibonding π* orbitals of the aromatic system and the carbonitrile substituent.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 45.8 |

| LP (2) O-ethoxy | π* (C5-C6) | 25.3 |

| π (C5-C6) | π* (C3-C-CN) | 18.1 |

Molecular Dynamics (MD) Simulations of this compound in Defined Chemical Environments

While quantum chemical calculations provide insights into a molecule's properties in an isolated, gas-phase state, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time within a realistic chemical environment, such as a solvent. For this compound, an MD simulation would typically involve placing the molecule in a periodic box filled with a chosen solvent (e.g., water) and simulating its motion by integrating Newton's equations of motion.

Such simulations would yield valuable information on the conformational dynamics of the flexible ethyl and ethoxy side chains, the structure of the solvent shell surrounding the molecule, and the stability of its intermolecular interactions. Analysis of the resulting trajectory can provide properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the solvation structure.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which are essential for the experimental identification and characterization of a compound. Using DFT, it is possible to simulate the vibrational (IR and Raman) and electronic (UV-Vis) spectra of this compound.

Vibrational frequencies are obtained from the second derivatives of the energy, and the resulting wavenumbers are often scaled with an empirical factor to improve agreement with experimental spectra. The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT), which provides information on the electronic transition energies and their corresponding oscillator strengths, corresponding to the absorption maxima (λ_max) in a UV-Vis spectrum.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C≡N) | 2235 | Nitrile stretch |

| ν(C-O-C) | 1245 | Ether stretch (asymmetric) |

| ν(C=C) | 1610 | Aromatic ring stretch |

Global and Local Reactivity Descriptors for this compound

A study on a series of indol-3-carboxylates and indazole-3-carboxylates provides a framework for understanding the electronic properties and reactivity of such compounds. researchgate.netresearchgate.net These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. niscpr.res.in

Global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge (ω = χ² / 2η).

The following table presents the calculated global reactivity indices for a series of related indol-3-carboxylate derivatives, which can serve as a proxy for understanding the potential reactivity of this compound. The calculations were performed using the B3LYP method with a 6-311G** basis set. researchgate.net

Table 1: Global Reactivity Descriptors for Selected Indole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|---|---|---|

| Indol-3-carboxylate Derivative 1 | -5.98 | -1.45 | 5.98 | 1.45 | 3.715 | 2.265 | 0.221 | 3.03 |

| Indol-3-carboxylate Derivative 2 | -6.12 | -1.58 | 6.12 | 1.58 | 3.85 | 2.27 | 0.220 | 3.27 |

Data sourced from a comparative study on indol-3-carboxylate and indazole-3-carboxylate derivatives. researchgate.netresearchgate.net

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net Condensed Fukui functions are used to determine the reactivity of individual atoms:

fk+: For nucleophilic attack (reactivity towards an electron-donating species).

fk-: For electrophilic attack (reactivity towards an electron-accepting species).

fk0: For radical attack.

A higher value of the condensed Fukui function on a particular atom indicates a greater reactivity at that site. For instance, in related indole structures, the C4 and C7 positions are often susceptible to electrophilic attack, a reactivity pattern that is influenced by the directing effects of substituents on the indole ring. nih.gov The substituent at the C-3 position, in this case, a carbonitrile group, significantly influences the electronic distribution and, consequently, the reactivity of the entire indole scaffold. nih.gov

Chemical Reactivity, Derivatization, and Transformation Studies of 6 Ethoxy 1 Ethyl 1h Indole 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile

The indole nucleus is inherently electron-rich and, consequently, highly susceptible to electrophilic aromatic substitution (SEAr). nih.govnih.gov The typical site of electrophilic attack in simple indoles is the C3 position due to its high electron density. However, in this compound, this position is blocked by the carbonitrile group. Therefore, electrophilic substitution is directed to the benzene (B151609) portion of the indole ring.

The regiochemical outcome of SEAr reactions on this substrate is governed by the combined electronic effects of the substituents. The 6-ethoxy group is a powerful activating, ortho-, para-directing group due to its +R (resonance) effect. Conversely, the 3-carbonitrile group is a deactivating, meta-directing group due to its -I (inductive) and -R effects. The N-ethyl group has a minor activating effect. The potent activating nature of the ethoxy group is the dominant influence, directing incoming electrophiles primarily to the positions ortho and para to it, namely C5 and C7.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. nih.govnih.gov For instance, the nitration of indole-3-carbonitrile with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative, along with the 4-nitro isomer in smaller amounts. nih.gov In the case of this compound, with the C6 position already occupied, nitration would be expected to occur at the C5 and C7 positions. The steric hindrance from the adjacent N-ethyl group might slightly disfavor substitution at the C7 position.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-ethoxy-1-ethyl-5-nitro-1H-indole-3-carbonitrile and 6-ethoxy-1-ethyl-7-nitro-1H-indole-3-carbonitrile |

| Bromination | Br₂/FeBr₃ | 5-bromo-6-ethoxy-1-ethyl-1H-indole-3-carbonitrile and 7-bromo-6-ethoxy-1-ethyl-1H-indole-3-carbonitrile |

Nucleophilic Additions and Substitutions Involving the Nitrile Group of this compound

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity allows for the transformation of the nitrile into several other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis , typically by heating with an aqueous acid like HCl or H₂SO₄, involves initial protonation of the nitrile nitrogen, followed by attack of water. numberanalytics.comchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, 6-ethoxy-1-ethyl-1H-indole-3-carboxylic acid, and an ammonium (B1175870) salt. chemguide.co.uknumberanalytics.com

Base-catalyzed hydrolysis , involving heating with an aqueous base such as NaOH, proceeds by direct nucleophilic attack of the hydroxide (B78521) ion. libretexts.org This initially forms the salt of the carboxylic acid (sodium 6-ethoxy-1-ethyl-1H-indole-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification yields the free carboxylic acid. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine, (6-ethoxy-1-ethyl-1H-indol-3-yl)methanamine. This transformation is a key step for introducing a flexible aminomethyl linker. Common reducing agents for this conversion include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. openstax.orgcommonorganicchemistry.comchemguide.co.uk The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.

Catalytic Hydrogenation: This method involves reaction with hydrogen gas (H₂) over a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). commonorganicchemistry.comwikipedia.org This method is often considered more economical for large-scale synthesis. wikipedia.org

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective for nitrile reduction. commonorganicchemistry.comorganic-chemistry.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. chemtube3d.comyoutube.com The initial addition forms an imine anion intermediate. libretexts.org This intermediate is stable to further addition. Upon aqueous workup, the imine is hydrolyzed to a ketone, yielding a 3-acyl-6-ethoxy-1-ethyl-1H-indole derivative. libretexts.orgchadsprep.com

Cycloaddition Reactions and Their Potential with this compound

The C2-C3 double bond of the indole ring can participate as a 2π component in various cycloaddition reactions, leading to the formation of complex, sp³-rich polycyclic structures. nih.govnih.gov These dearomative cycloadditions are valuable for creating novel molecular scaffolds.

[4+2] Cycloaddition (Diels-Alder Reaction): While indoles are typically electron-rich, the presence of an electron-withdrawing group at the C3 position, such as a nitrile, enhances their reactivity as dienophiles in normal electron-demand Diels-Alder reactions with electron-rich dienes. nih.gov These reactions, often requiring heat or Lewis acid catalysis, can construct tetrahydrocarbazole cores. nih.gov Photocatalytic methods have also been developed to facilitate these cycloadditions under milder conditions. researchgate.net

[2+2] Cycloaddition: Photocatalytic intermolecular [2+2] cycloadditions between indoles and various alkenes have emerged as a powerful tool for synthesizing cyclobutane-fused indolines. nih.govrsc.org These reactions are often initiated by a triplet-triplet energy transfer from a photocatalyst to the indole substrate and exhibit high regio- and diastereoselectivity. nih.govrsc.org Intramolecular versions of this reaction have also been developed for late-stage skeletal diversification of bioactive molecules. acs.org

[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and oxyallyl cations have been shown to produce cyclohepta[b]indoles, which are core structures in several bioactive alkaloids. nih.gov While the title compound is not a 3-alkenylindole, its derivatives could potentially be modified to participate in such transformations.

The potential of this compound in these reactions makes it a promising starting material for generating libraries of structurally diverse, three-dimensional molecules.

Metal-Catalyzed Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-heteroatom bond formation. To be utilized in these reactions, this compound would first need to be functionalized with a halide (e.g., Br, I) or a triflate group on the aromatic ring, typically via electrophilic halogenation (see section 5.1). The resulting halo-indole could then serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. libretexts.org A halogenated derivative of this compound (e.g., at the C4, C5, or C7 position) could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents, providing access to complex biaryl and vinyl-indole structures. nih.govnih.gov

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. nih.gov A halo-substituted this compound could react with various alkenes to introduce vinyl groups onto the indole core. rsc.org Dearomative Heck reactions of indoles have also been developed to create spiroindoline derivatives and other complex polycycles. researchgate.netacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov It would allow for the introduction of alkynyl moieties onto the indole scaffold, which are versatile handles for further transformations.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. It offers another avenue for creating new C-C bonds. nih.gov

Table 2: Potential Metal-Catalyzed Coupling Reactions of Halogenated this compound

| Reaction Name | Coupling Partner | Resulting Bond |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Indole-Aryl |

| Heck | Alkene | Indole-Vinyl |

| Sonogashira | Terminal Alkyne | Indole-Alkynyl |

| Buchwald-Hartwig | Amine/Alcohol | Indole-N/Indole-O |

Functional Group Interconversions and Modifications on this compound

The functional groups present on the molecule offer multiple handles for chemical modification, allowing for the fine-tuning of its properties and its elaboration into a wide array of derivatives.

Nitrile Group Transformations: As detailed in section 5.2, the nitrile is arguably the most versatile functional group for interconversion. Its hydrolysis to a carboxylic acid or reduction to a primary amine opens up a vast landscape of subsequent chemistry, such as amide bond formation or further alkylation. numberanalytics.comcommonorganicchemistry.com

Ethoxy Group Modification: The ethoxy group is generally stable, but it can be cleaved to the corresponding 6-hydroxyindole (B149900) derivative using reagents like boron tribromide (BBr₃). The resulting phenol (B47542) can then be engaged in a variety of reactions, including O-alkylation, esterification, or conversion to a triflate for cross-coupling reactions.

N-Ethyl Group Modification: While the N-ethyl group is robust, N-dealkylation of indoles can be achieved under specific oxidative or reductive conditions, although this can be challenging without affecting other parts of the molecule. More commonly, the reactivity of the indole nitrogen is exploited during synthesis, allowing for the introduction of various N-substituents from a common N-H indole precursor. nih.gov

Indole Ring Reduction: The indole core itself can be reduced. Catalytic hydrogenation under forcing conditions can reduce the entire heterocyclic system. More selectively, reagents like sodium cyanoborohydride in acetic acid can reduce the C2-C3 double bond to afford the corresponding indoline (B122111) derivative.

Investigation of this compound as a Versatile Synthon in Complex Molecular Architecture Synthesis

A synthon is a conceptual building block used in retrosynthetic analysis. The diverse reactivity of this compound makes it an exemplary versatile synthon for constructing complex molecular architectures.

The strategic placement of its functional groups allows for a programmed, stepwise approach to molecular elaboration. For example, a synthetic sequence could begin with an electrophilic substitution on the benzene ring (Section 5.1). This could be followed by a metal-catalyzed cross-coupling reaction at the newly introduced site (Section 5.4). Concurrently or sequentially, the nitrile group could be transformed into an amine, amide, or ketone (Section 5.2), providing a new point for diversification. This newly installed functional group could then be used to build another ring system, perhaps via an intramolecular condensation or cyclization reaction.

Furthermore, the indole C2-C3 bond can participate in cycloaddition reactions to rapidly build molecular complexity and introduce multiple stereocenters. nih.govrsc.org The ability to convert the nitrile into a primary amine or carboxylic acid is particularly significant, as these functional groups are cornerstones of medicinal chemistry, enabling the formation of amide bonds for linking to other molecular fragments or for creating peptidomimetic structures. The use of indole derivatives as key intermediates in the synthesis of natural products and pharmaceuticals is well-established, and the reactivity profile of this compound positions it as a valuable starting material for such endeavors. nih.govrsc.org

Advanced Applications and Role in Materials Science Focus on Fundamental Chemical Principles

6-ethoxy-1-ethyl-1H-indole-3-carbonitrile as a Key Building Block in Advanced Organic Synthesis

A comprehensive search of chemical literature and synthesis databases does not yield specific examples where This compound is utilized as a key building block for the synthesis of more complex organic structures.

In general, the indole-3-carbonitrile moiety is a valuable synthon in organic chemistry. The nitrile group is a versatile functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, making such compounds useful precursors for creating diverse molecular architectures. nih.gov Cross-coupling reactions like the Sonogashira, Suzuki–Miyaura, and Heck reactions are often employed on halogenated indole (B1671886) scaffolds to build molecular complexity. nih.gov However, specific applications of This compound in such synthetic routes are not documented in peer-reviewed literature.

Exploration of this compound in Catalysis and Ligand Design

There is no available scientific literature that describes the exploration or application of This compound in the fields of catalysis or as a ligand for metal complexes.

The indole nucleus, in general, is a component of certain ligands used in catalysis, and the design of indole-based structures for catalytic applications is an active area of research. nih.gov The nitrogen atom of the indole ring and other potential coordination sites can be used to chelate metals for various catalytic transformations. Nevertheless, no studies have specifically investigated This compound for these purposes.

Photophysical Properties of this compound for Fundamental Fluorescent Dye and Probe Research

Specific photophysical data, such as absorption/emission spectra, quantum yields, and fluorescence lifetimes, for This compound are not available in the published scientific literature.

Indole derivatives are widely studied as fluorophores due to their intrinsic fluorescence, which is famously associated with the amino acid tryptophan. mdpi.comresearchgate.net The photophysical properties of indole-based dyes can be tuned by introducing electron-donating or electron-withdrawing substituents onto the indole ring. mdpi.comdigitellinc.com The presence of an electron-donating ethoxy group at the C6-position and an electron-withdrawing nitrile group at the C3-position suggests that This compound likely possesses donor-π-acceptor (D-π-A) characteristics, which are favorable for fluorescence. mdpi.com However, without experimental or computational studies, its specific properties remain uncharacterized.

Solvatochromism and Electronic Transition Characteristics of this compound

There are no dedicated studies on the solvatochromic behavior or the specific electronic transition characteristics of This compound .

Solvatochromism, the change in a substance's color with solvent polarity, is a well-documented phenomenon for many indole derivatives. nih.govresearchgate.net Such studies provide insight into the difference in dipole moment between the ground and excited states and the nature of the electronic transitions (e.g., ¹Lₐ and ¹Lₑ states). researchgate.netacs.org For D-π-A type molecules, a bathochromic (red) shift in emission is often observed in more polar solvents. While one could hypothesize similar behavior for This compound , no empirical data exists to confirm this.

Non-Linear Optical (NLO) Properties of this compound

The non-linear optical (NLO) properties of This compound have not been investigated in the scientific literature.

Organic molecules with significant NLO responses are of great interest for applications in photonics and telecommunications. arxiv.orgarxiv.org The key requirement for second-order NLO activity is a non-centrosymmetric molecular structure with a large hyperpolarizability (β), often achieved in molecules with strong donor and acceptor groups connected by a π-conjugated system. rsc.orgresearchgate.net Many indole derivatives have been studied as potential NLO materials for this reason. arxiv.orgrsc.org The molecular structure of This compound (with an ethoxy donor and a carbonitrile acceptor) is suggestive of potential NLO activity, but no computational or experimental studies have been performed to quantify this property.

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

There are no published reports on the investigation of This compound in the context of supramolecular chemistry or self-assembly.

The indole ring is capable of participating in non-covalent interactions, such as hydrogen bonding (via the N-H, although this is substituted in the target molecule) and π-π stacking, which are fundamental to supramolecular assembly. nih.gov These interactions can guide molecules to self-assemble into well-ordered architectures like liquid crystals, gels, or monolayers. While various indole derivatives have been shown to form such structures, the potential for This compound to do so has not been explored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology :

- Electrophilic Substitution : Start with a 1-ethylindole scaffold and introduce the ethoxy group at the 6-position via electrophilic aromatic substitution (EAS). Optimize by using Lewis acids (e.g., AlCl₃) to direct substitution .

- Nitrile Introduction : Introduce the nitrile group at the 3-position via cyanation reactions, such as using CuCN under reflux conditions. Monitor pH and temperature to avoid side reactions (e.g., hydrolysis) .

- Key Parameters : Solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact yield. For example, polar aprotic solvents enhance nitrile stability, while extended reaction times may lead to decomposition .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Single-crystal analysis provides precise bond angles and dihedral angles (e.g., indole ring vs. substituents). For example, a related compound, 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, showed a dihedral angle of 64.48° between the indole and phenyl rings .

- Spectroscopic Techniques : Use H/C NMR to confirm substituent positions. The ethoxy group’s methyl protons typically appear as a triplet (~1.3 ppm), while the ethyl group on nitrogen shows distinct splitting patterns .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and nitrile groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Substituent Effects : The electron-donating ethoxy group at the 6-position activates the indole ring for electrophilic reactions, while the electron-withdrawing nitrile at the 3-position directs reactivity to specific positions (e.g., C-2 or C-5). Computational modeling (DFT) can predict reactive sites .

- Cross-Coupling Examples : Use Suzuki-Miyaura coupling with aryl boronic acids. The nitrile group stabilizes intermediates, but the ethoxy group may require protection (e.g., silylation) to prevent demethylation under harsh conditions .

Q. How can researchers resolve contradictions in reported biological activities of indole-3-carbonitrile derivatives?

- Methodology :

- Comparative SAR Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy) and assess bioactivity. For instance, bromo-substituted analogs (e.g., 6-bromo-1-ethyl-1H-indole-3-carbonitrile) show enhanced antimicrobial activity but reduced solubility, highlighting structure-activity trade-offs .

- Meta-Analysis : Aggregate data from diverse sources (e.g., enzymatic assays vs. cell-based studies) to identify confounding factors like off-target effects or assay conditions .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodology :

- Prodrug Design : Modify the ethoxy group to a hydrolyzable ester (e.g., acetyloxy) to enhance bioavailability. Monitor stability via HPLC under simulated gastric fluid (pH 2–3) .

- Encapsulation : Use lipid-based nanoparticles to protect the nitrile group from enzymatic degradation. Assess encapsulation efficiency using dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.